N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
The compound N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide features a 2,3-dihydrobenzo[b][1,4]dioxine scaffold substituted with a sulfonamide group at position 4. The ethyl linker connects two heterocyclic moieties: furan-2-yl and indolin-1-yl.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c25-30(26,17-7-8-21-22(14-17)29-13-12-28-21)23-15-19(20-6-3-11-27-20)24-10-9-16-4-1-2-5-18(16)24/h1-8,11,14,19,23H,9-10,12-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBADNBGMBDIAGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan-2-yl intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Indoline attachment: The furan-2-yl intermediate can be reacted with an indoline derivative using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.
Benzo[d][1,4]dioxine formation: The indoline-furan intermediate can be further reacted with a benzo[d][1,4]dioxine precursor under suitable conditions, often involving a palladium-catalyzed coupling reaction.
Sulfonamide formation: Finally, the sulfonamide group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The indoline moiety can be reduced to form indoline derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA, KMnO4, and H2O2.
Reduction: Reducing agents such as LiAlH4 or NaBH4 can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the indoline moiety could produce indoline derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving furan, indoline, and benzo[d][1,4]dioxine moieties.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Ethyl Linker
Key analogs differ in the substituents attached to the ethyl group, influencing pharmacological profiles:
Key Observations :
- Indolin-1-yl (target compound) vs. piperazine (): Indole’s planar structure may favor interactions with aromatic residues in enzyme active sites, while piperazine’s basic nitrogen could enhance solubility and receptor binding .
- Furan-2-yl is conserved in multiple analogs, suggesting its role in π-π stacking or hydrogen bonding .
Core Scaffold and Functional Group Modifications
Sulfonamide vs. Carboxamide Derivatives
Dihydrobenzo[b][1,4]dioxine Modifications
Pharmacological and Computational Data
- Alda-64 : Demonstrated 80% ALDH2 activation at 20 µM, outperforming Alda-1 (55%) . This suggests that dihydrobenzo dioxine sulfonamides are potent enzyme activators.
- In-silico Predictions (): Analogous imidazole derivatives showed favorable drug-likeness (LogP <5, TPSA ~90 Ų) and ADMET profiles, predicting moderate bioavailability .
Biological Activity
N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Synthesis
The compound features a unique combination of furan, indole, and sulfonamide functional groups. Its molecular formula is C20H25N3O3S, and it has a molecular weight of approximately 393.49 g/mol. The synthesis typically involves multi-step organic reactions, starting with the preparation of the indole derivative, followed by the introduction of the furan moiety and the sulfonamide group.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Formation of Indole Derivative | Indole derivatives | Controlled temperature |
| 2 | Introduction of Furan | Furan derivatives | Catalysts required |
| 3 | Sulfonamide Formation | Sulfonyl chloride derivatives | Solvents and specific conditions |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism : The compound induces apoptosis in cancer cells through mitochondrial pathways and modulates key signaling pathways involved in cell survival.
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against several bacterial strains. Studies have reported:
- Bacterial Strains : Staphylococcus aureus, Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 15 to 30 µg/mL, indicating moderate antibacterial efficacy.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The sulfonamide group enhances binding affinity to enzymes involved in metabolic pathways relevant to cancer cell survival and proliferation. Additionally, the furan and indole moieties may interact with various receptors and enzymes, modulating their activity.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Study on Anticancer Effects :
- Objective : To evaluate the anticancer efficacy in vivo.
- Findings : Significant tumor reduction was observed in mouse models treated with the compound compared to controls.
-
Antimicrobial Efficacy Study :
- Objective : To assess the effectiveness against resistant bacterial strains.
- Findings : The compound showed promise as a lead for developing new antimicrobial agents due to its activity against resistant strains.
Q & A
Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide with high purity?
- Methodological Answer : The synthesis involves multi-step nucleophilic substitutions and coupling reactions. Key parameters include:
- Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) for dissolving hydrophobic intermediates .
- Bases : Triethylamine (TEA) or sodium hydroxide to deprotonate reactive sites and facilitate sulfonamide bond formation .
- Temperature : Controlled reflux (60–80°C) to balance reaction rate and side-product minimization .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization for ≥95% purity .
Q. Which spectroscopic techniques are essential for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., furan, indoline, and dioxane rings) and sulfonamide connectivity .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., exact mass matching C₂₃H₂₃N₂O₅S) and detect isotopic patterns .
- FT-IR : Identify functional groups (e.g., S=O stretches at ~1150–1250 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
Q. How can researchers screen the compound for initial biological activity?
- Methodological Answer :
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anti-inflammatory : COX-2 inhibition assays using ELISA .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety margins .
- Positive controls : Compare with known sulfonamide-based drugs (e.g., sulfamethoxazole) .
Q. What strategies improve the compound’s stability during storage?
- Methodological Answer :
- Storage conditions :
- Temperature: –20°C in amber vials to prevent photodegradation .
- Solvent: DMSO (dry, sealed under argon) for long-term stability .
- Stability testing : Monitor via HPLC every 3 months to detect decomposition products .
Q. How is the compound’s solubility profile optimized for in vivo studies?
- Methodological Answer :
- Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) for aqueous solubility .
- Salt formation : Explore hydrochloride salts to enhance polar interactions .
- Surfactants : Polysorbate-80 (0.1%) for emulsion-based delivery .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s electronic properties and target interactions?
- Methodological Answer :
- DFT Calculations :
- Basis set: B3LYP/6-311++G(d,p) to optimize geometry and calculate HOMO-LUMO gaps .
- NBO analysis: Identify charge distribution on sulfonamide and furan groups .
- Molecular Docking :
- Targets: COX-2 (PDB: 5KIR) or bacterial dihydropteroate synthase (PDB: 3TYE) .
- Software: AutoDock Vina with Lamarckian GA for binding affinity (ΔG) estimation .
Q. What experimental and theoretical approaches resolve discrepancies in reported biological activity data?
- Methodological Answer :
- Assay standardization :
- Replicate under identical conditions (pH 7.4, 37°C, serum-free media) to minimize variability .
- Metabolite profiling : LC-MS to detect degradation products that may interfere with assays .
- Dose-response curves : Calculate EC₅₀ values across multiple cell lines to validate potency .
Q. How do structural modifications (e.g., substituent variation) influence the compound’s pharmacokinetic properties?
- Methodological Answer :
- SAR Studies :
- Furan replacement : Substitute with thiophene (e.g., ) to assess impact on logP and bioavailability .
- Sulfonamide alkylation : Introduce methyl groups to reduce plasma protein binding .
- ADMET prediction : SwissADME or pkCSM for permeability (Caco-2), CYP inhibition, and half-life .
Q. What mechanistic insights explain the compound’s dual antibacterial and anti-inflammatory effects?
- Methodological Answer :
- Pathway analysis :
- NF-κB inhibition : Western blot for p-IκBα degradation in LPS-stimulated macrophages .
- ROS scavenging : DCFH-DA assay to quantify reactive oxygen species (ROS) reduction .
- Comparative profiling : Contrast activity against Gram-positive vs. Gram-negative bacteria to infer target specificity .
Q. How can advanced spectroscopic techniques (e.g., X-ray crystallography) elucidate solid-state conformation and polymorphism?
- Methodological Answer :
- Single-crystal X-ray : Grow crystals via slow evaporation (solvent: methanol/chloroform) to determine dihedral angles between dioxane and indoline rings .
- PXRD : Compare experimental vs. simulated patterns to detect polymorphic forms .
- Thermal analysis : DSC/TGA to assess melting points and stability of polymorphs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
